molecular formula C13H15FN2O2 B2380280 N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide CAS No. 954596-14-6

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

Cat. No.: B2380280
CAS No.: 954596-14-6
M. Wt: 250.273
InChI Key: NRJRETZEOSWNAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyrrolidinone ring substituted with a 4-fluorophenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with the pyrrolidinone intermediate.

    Acetylation: The final step involves the acetylation of the resulting compound to form the acetamide moiety. This is typically done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders and inflammation.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
  • N-(4-bromophenyl)-2-chloroacetamide

Uniqueness

N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and binding affinity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c1-9(17)15-7-10-6-13(18)16(8-10)12-4-2-11(14)3-5-12/h2-5,10H,6-8H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJRETZEOSWNAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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